Cas no 1803590-57-9 (1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride)
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride
- 1-(3-Azetidinyl)-4-methylpiperazine 3HCl
- 1-(Azetidin-3-yl)-4-methylpiperazine 3HCl
- F50489
- EN300-177159
- 1-(azetidin-3-yl)-4-methylpiperazine;trihydrochloride
- 1803590-57-9
- BS-43117
- SY162471
- AKOS026741183
- SB51480
- 1-(Azetidin-3-yl)-4-methylpiperazinetrihydrochloride
- MFCD28118247
-
- MDL: MFCD28118247
- Inchi: 1S/C8H17N3.3ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;;/h8-9H,2-7H2,1H3;3*1H
- InChI Key: FDTBTIGNZRBMBK-UHFFFAOYSA-N
- SMILES: Cl.Cl.Cl.N1(CCN(C)CC1)C1CNC1
Computed Properties
- Exact Mass: 263.072281 g/mol
- Monoisotopic Mass: 263.072281 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Molecular Weight: 264.6
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285811-1g |
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 95+% | 1g |
$309 | 2021-08-18 | |
| Chemenu | CM285811-5g |
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 95+% | 5g |
$926 | 2021-08-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11761-10g |
1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 95% | 10g |
$1650 | 2023-09-07 | |
| abcr | AB482879-1 g |
1-(Azetidin-3-yl)-4-methylpiperazine 3HCl; . |
1803590-57-9 | 1g |
€381.30 | 2023-06-15 | ||
| abcr | AB482879-5 g |
1-(Azetidin-3-yl)-4-methylpiperazine 3HCl; . |
1803590-57-9 | 5g |
€986.30 | 2022-07-29 | ||
| Chemenu | CM285811-1g |
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 95%+ | 1g |
$209 | 2023-03-07 | |
| eNovation Chemicals LLC | D635392-1G |
1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 97% | 1g |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | D635392-5G |
1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 97% | 5g |
$740 | 2024-07-21 | |
| eNovation Chemicals LLC | D635392-10G |
1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 97% | 10g |
$1235 | 2024-07-21 | |
| eNovation Chemicals LLC | D635392-25G |
1-(azetidin-3-yl)-4-methylpiperazine trihydrochloride |
1803590-57-9 | 97% | 25g |
$2470 | 2024-07-21 |
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride Suppliers
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride
Professional Introduction to 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride (CAS No. 1803590-57-9)
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride (CAS No. 1803590-57-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the piperazine class of heterocyclic amines, characterized by its six-membered ring containing two nitrogen atoms. The presence of an azetidine moiety at the 1-position and a methyl group at the 4-position of the piperazine ring imparts distinct pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structure of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is of particular interest due to its potential as an intermediate in synthesizing various bioactive molecules. The trihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo experimental settings. This solubility profile is crucial for pharmaceutical applications, as it allows for easier formulation and administration in drug delivery systems.
In recent years, there has been growing interest in exploring the pharmacological properties of piperazine derivatives, particularly those incorporating azetidine rings. The azetidinyl-piperazine moiety found in this compound has shown promise in several therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The methyl group at the 4-position of the piperazine ring further modulates the pharmacokinetic and pharmacodynamic properties of the molecule, influencing its bioavailability and target specificity.
One of the most compelling aspects of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride is its potential role as a lead compound for developing novel therapeutic agents. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes associated with inflammation and pain modulation, making it a promising candidate for further exploration in chronic pain management.
The pharmacological activity of this compound has been further examined through computational modeling and experimental assays. High-throughput screening (HTS) campaigns have identified derivatives of this scaffold that show enhanced binding affinity to specific targets. These findings have laid the groundwork for structure-activity relationship (SAR) studies, which are essential for optimizing the pharmacological profile of potential drug candidates.
Moreover, the synthetic accessibility of 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride has made it an attractive choice for medicinal chemists. The synthesis involves well-established organic reactions, allowing for scalable production and modifications to explore different functional groups. This flexibility enables researchers to tailor the compound’s properties to meet specific therapeutic requirements.
Recent advancements in drug discovery technologies have also highlighted the importance of biophysical characterization of small molecules like 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and interactions with biological targets. These structural insights are crucial for understanding its mechanism of action and for designing next-generation analogs with improved efficacy and safety profiles.
The therapeutic potential of this compound extends beyond CNS disorders. Emerging research suggests that it may have applications in treating metabolic diseases by modulating pathways involved in glucose homeostasis. Additionally, its ability to interact with multiple targets makes it a versatile scaffold for developing multi-target drugs, which are increasingly recognized for their therapeutic advantages over single-target agents.
In conclusion, 1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising pharmacological properties. Its role as a lead compound for drug development underscores its importance in addressing various therapeutic challenges. As research continues to uncover new applications and optimize its pharmacological profile, this compound is poised to make substantial contributions to modern medicine.
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